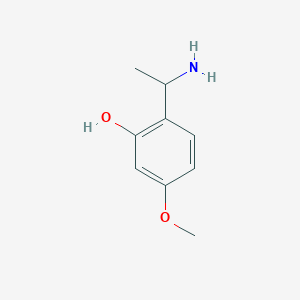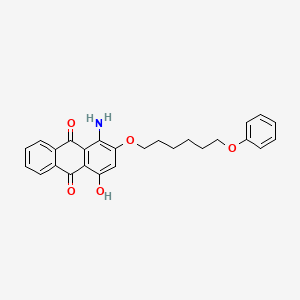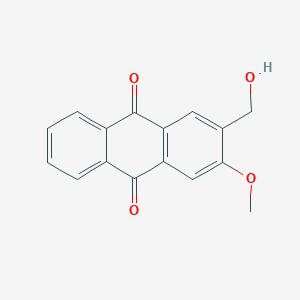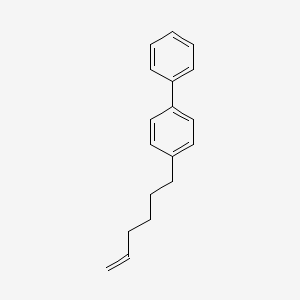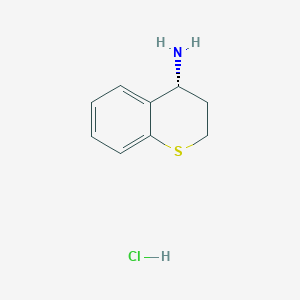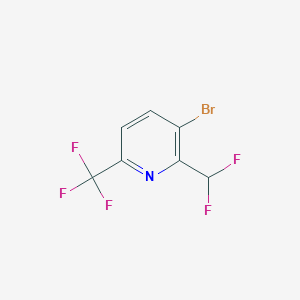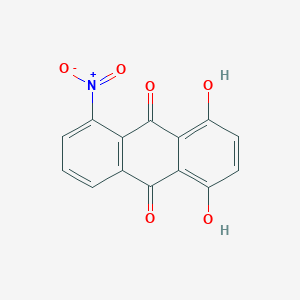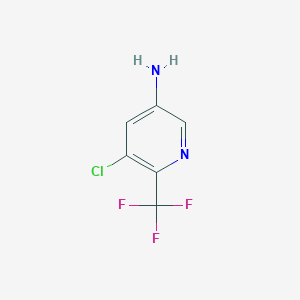![molecular formula C22H19NO2 B13141843 (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a phenylfluorenyl group attached to the nitrogen atom of the amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid typically involves the protection of the amino group with the phenylfluorenyl group. One common method involves the use of (9-phenylfluoren-9-yl)chloroformate as a protecting agent. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the protected amino acid .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through large-scale preparation techniques. These methods often involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the phenylfluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amino acids .
科学的研究の応用
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of protein structure and function due to its ability to act as a protecting group for amino acids.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid involves its interaction with various molecular targets. The phenylfluorenyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
(9-Phenylfluoren-9-yl)methoxycarbonyl (Fmoc) amino acids: These compounds also use the phenylfluorenyl group for protection but differ in the protecting group attached to the amino acid.
(3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine: This compound uses a different protecting group but serves a similar purpose in synthetic chemistry.
Uniqueness
The uniqueness of (2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid lies in its ability to prevent racemization and its stability under various reaction conditions. This makes it a valuable tool in the synthesis of enantiomerically pure compounds .
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO2/c1-15(21(24)25)23-22(16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-15,23H,1H3,(H,24,25)/t15-/m0/s1 |
InChIキー |
BIPTVPZFIZKZRT-HNNXBMFYSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
正規SMILES |
CC(C(=O)O)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


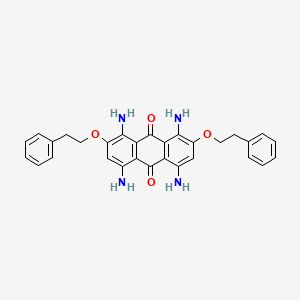
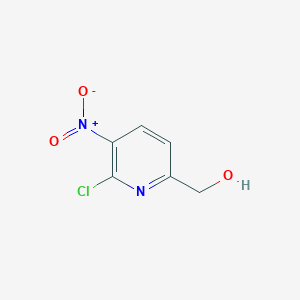
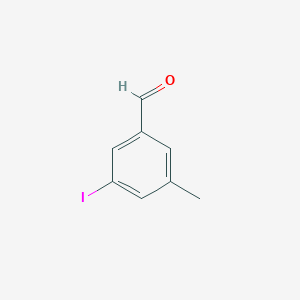
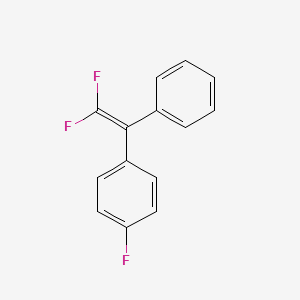
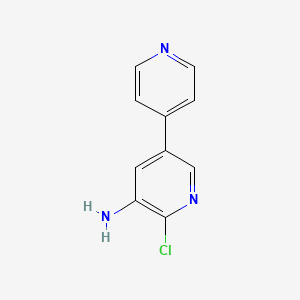
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
